molecular formula C34H42O21 B15053768 5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one CAS No. 55481-91-9

5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one

Cat. No.: B15053768
CAS No.: 55481-91-9
M. Wt: 786.7 g/mol
InChI Key: VLDJCNQOIAEWHD-OBQKRMBVSA-N
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Description

The compound “5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one” is a complex organic molecule. It features multiple hydroxyl groups and methoxy groups attached to a benzopyran core, making it a polyphenolic compound. Such compounds are often found in natural products and have significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to attach the sugar moieties, and aromatic substitution reactions to introduce the methoxy and hydroxyl groups on the benzopyran core.

Industrial Production Methods

Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and controlled reaction conditions to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if present.

    Substitution: Aromatic substitution reactions can modify the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, polyphenolic compounds are often studied for their antioxidant properties and potential health benefits.

Medicine

Medicinally, such compounds might be investigated for their anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, nutraceuticals, or as a natural product in food and cosmetic industries.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, polyphenolic compounds exert their effects through interactions with enzymes, receptors, or other molecular targets. They might modulate signaling pathways, inhibit enzyme activity, or act as free radical scavengers.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another polyphenolic compound with antioxidant properties.

    Kaempferol: Similar structure with hydroxyl groups on the benzopyran core.

    Myricetin: Contains multiple hydroxyl groups and is known for its biological activities.

Uniqueness

The uniqueness of “5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one” lies in its specific arrangement of hydroxyl and methoxy groups, as well as the attached sugar moieties, which could confer unique biological activities and chemical reactivity.

Properties

CAS No.

55481-91-9

Molecular Formula

C34H42O21

Molecular Weight

786.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-14(37)6-12(51-33-28(46)25(43)21(39)17(8-35)53-33)7-16(19)52-30(31)11-3-4-13(36)15(5-11)48-2/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,29+,32+,33+,34-/m0/s1

InChI Key

VLDJCNQOIAEWHD-OBQKRMBVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O

Origin of Product

United States

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